molecular formula C8H18N2O B1385192 3-(Tert-butylamino)-N-methylpropanamide CAS No. 1040689-89-1

3-(Tert-butylamino)-N-methylpropanamide

Cat. No. B1385192
CAS RN: 1040689-89-1
M. Wt: 158.24 g/mol
InChI Key: BYXWOEOSOZHQLW-UHFFFAOYSA-N
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Description

“3-(Tert-butylamino)-N-methylpropanamide” is a compound that contains an amide group (-CONH2), a tertiary butyl group ((CH3)3C-), and a methyl group (-CH3) attached to a nitrogen atom. The presence of these functional groups suggests that this compound could exhibit properties common to amides and amines .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The amide group would likely participate in hydrogen bonding, influencing the compound’s physical properties and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group is typically quite stable but can be hydrolyzed under acidic or basic conditions. The tertiary amine could potentially undergo reactions such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of an amide group could result in the ability to participate in hydrogen bonding, affecting properties like solubility and boiling point .

Scientific Research Applications

  • Antiviral Research : Jacobs et al. (2013) identified ML188 as a noncovalent inhibitor of the severe acute respiratory syndrome (SARS) main protease (3CLpro). This compound, which includes a tert-butylamino component, showed good antiviral activity (Jacobs et al., 2013).

  • Material Science : Rakebrandt et al. (1997) discussed the synthesis and crystal structure of a compound involving tert-butylamino, highlighting its relevance in material science and chemistry (Rakebrandt, Klingebiel, & Noltemeyer, 1997).

  • Cancer Research : Da Silva et al. (2020) explored the synthesis of tert-butylamino compounds as potent agents for ovarian cancer. These compounds showed significant inhibitory activities against certain cancer cell lines (Da Silva, Jacomini, Figueiredo, Back, Foglio, Ruiz, Paula, & Rosa, 2020).

  • Analytical Chemistry : Toussaint et al. (2000) developed a method for separating enantiomers of 3-tert-butylamino-1,2-propanediol, indicating the use of tert-butylamino derivatives in analytical procedures (Toussaint, Duchateau, Van der Wal, Albert, Hubert, & Crommen, 2000).

  • Synthesis of Amines : Ellman et al. (2002) described the use of N-tert-butanesulfinyl imines, related to tert-butylamino, as intermediates in the asymmetric synthesis of amines, showing its importance in synthetic chemistry (Ellman, Owens, & Tang, 2002).

  • Pharmaceutical Research : Nakagawa et al. (1984) investigated the pharmacological profile of a beta-adrenoceptor blocker containing a tert-butylamino moiety, demonstrating its potential in drug development (Nakagawa, Sugai, Chin, Shibuya, Hashimoto, & Imai, 1984).

  • Synthesis of Polymers : McCormick et al. (1992) synthesized terpolymers containing tert-butyl phenylacrylamide, illustrating the compound's utility in polymer chemistry (McCormick, Middleton, & Grady, 1992).

Mechanism of Action

Without specific context (such as the compound’s use as a drug or its role in a chemical process), it’s challenging to discuss a “mechanism of action”. If this compound were a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. Generally, handling of chemical substances requires appropriate safety measures to minimize risk, including use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The future study of this compound could involve more detailed investigations into its synthesis, properties, and potential applications. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and exploratory studies to identify potential uses .

properties

IUPAC Name

3-(tert-butylamino)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8(2,3)10-6-5-7(11)9-4/h10H,5-6H2,1-4H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXWOEOSOZHQLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butylamino)-N-methylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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